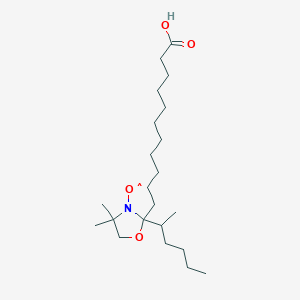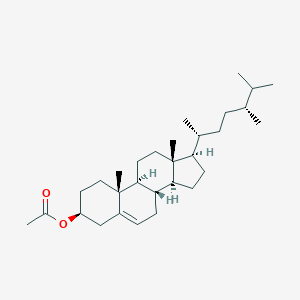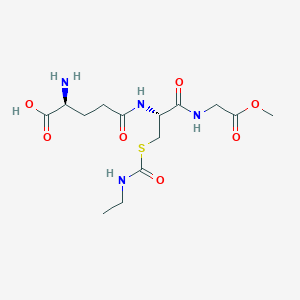![molecular formula C9H11NO2 B162001 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 129222-17-9](/img/structure/B162001.png)
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one, also known as A-844606, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of cyclopentane derivatives and has been studied for its various biological effects.
Mechanism Of Action
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one exerts its effects by selectively blocking the T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one reduces the transmission of pain signals and has been shown to be effective in reducing pain in animal models.
Biochemical And Physiological Effects
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as decrease anxiety-like behavior in animal models. It has also been found to have a neuroprotective effect and may have potential use in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one in lab experiments is its potency and selectivity for the T-type calcium channels. This makes it a useful tool for studying the role of these channels in various biological processes. However, one limitation is that 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one is a relatively new compound and its long-term effects and safety profile are not yet fully understood.
Future Directions
There are several future directions for the study of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one. One area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the neuroprotective effects of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one warrant further investigation for the treatment of neurodegenerative disorders. Finally, the safety profile of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one needs to be fully characterized in order to determine its potential for clinical use.
In conclusion, 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one is a promising compound with potential use in the treatment of various conditions. Its selective blocking of the T-type calcium channels makes it a useful tool for studying the role of these channels in biological processes. Further research is needed to fully understand its effects and potential for clinical use.
Synthesis Methods
The synthesis of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one involves the reaction of 2-pyrrolidinone with cyclopentadiene in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one. This method of synthesis has been optimized to produce high yields of the compound.
Scientific Research Applications
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one has been studied for its potential use in the treatment of various conditions such as pain, inflammation, and anxiety. It has been found to be a potent and selective blocker of the T-type calcium channels, which are involved in the transmission of pain signals. This makes 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one a promising candidate for the development of new pain medications.
properties
CAS RN |
129222-17-9 |
|---|---|
Product Name |
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-acetyl-1,3,6,6a-tetrahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)10-4-7-2-9(12)3-8(7)5-10/h2,8H,3-5H2,1H3 |
InChI Key |
IWZZPWSKFAWJIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CC(=O)C=C2C1 |
Canonical SMILES |
CC(=O)N1CC2CC(=O)C=C2C1 |
synonyms |
Cyclopenta[c]pyrrol-5(1H)-one, 2-acetyl-2,3,3a,4-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)








![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
